3-methyl-4-(1H-tetrazol-1-yl)phenol
Description
Properties
CAS No. |
1203172-72-8 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-methyl-4-(tetrazol-1-yl)phenol |
InChI |
InChI=1S/C8H8N4O/c1-6-4-7(13)2-3-8(6)12-5-9-10-11-12/h2-5,13H,1H3 |
InChI Key |
CZSHXYVGNGLITP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)N2C=NN=N2 |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C=NN=N2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that tetrazole derivatives, including 3-methyl-4-(1H-tetrazol-1-yl)phenol, exhibit significant antimicrobial properties. A study highlighted the synthesis of various 5-substituted tetrazoles, which showed in vitro antibacterial activity against several bacterial strains such as Escherichia coli and Staphylococcus aureus . The structural features of tetrazoles contribute to their interaction with biological targets, making them candidates for drug development.
Anti-inflammatory and Analgesic Properties
Tetrazole-containing compounds have been investigated for their anti-inflammatory effects. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . The potential of this compound as a COX inhibitor could lead to its use in managing pain and inflammation.
Case Study: Drug Development
A notable application of tetrazoles is in the development of pharmaceuticals targeting specific receptors. For example, multicomponent reactions involving tetrazoles have facilitated the synthesis of drug candidates that bind selectively to biological receptors, enhancing their therapeutic efficacy . The binding properties of these compounds can be predicted using structure-based drug design techniques.
Materials Science
Explosives and Propellants
The high nitrogen content in tetrazole compounds makes them suitable for applications in explosives and propellant formulations. Their energy-dense characteristics allow for the development of materials with high performance under combustion conditions . Research has explored their use in military applications due to their stability and energy release profiles.
Luminescent Materials
Certain tetrazole derivatives have been investigated for their luminescent properties, which can be harnessed in optoelectronic devices. The incorporation of this compound into luminescent complexes has shown promise in enhancing the efficiency of light-emitting diodes (LEDs) .
Industrial Applications
Chemical Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds through multicomponent reactions. Its ability to participate in diverse chemical reactions allows for the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals .
Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli, S. aureus |
| Anti-inflammatory drugs | Inhibits COX enzymes | |
| Materials Science | Explosives and propellants | High energy density suitable for military use |
| Luminescent materials | Enhances LED efficiency | |
| Industrial Applications | Intermediate in organic synthesis | Facilitates complex molecule formation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Substituent Effects
4-Nitro-2-(1H-tetrazol-1-yl)phenol
- Structure : Nitro group at C4, tetrazole at C2.
- Molecular Weight : 221.15 g/mol.
- Key Differences: The nitro group increases acidity and electron-withdrawing effects compared to the methyl group in 3-methyl-4-(1H-tetrazol-1-yl)phenol. This compound’s crystal structure has been extensively studied, revealing planar geometry and strong hydrogen bonding .
2,6-Di-tert-butyl-4-((5-(1-(phenylamino)cyclohexyl)-1H-tetrazol-1-yl)methyl)phenol
- Structure: Bulky tert-butyl groups at C2/C6 and a cyclohexylamino-tetrazole substituent at C4.
- Molecular Weight : 476.34 g/mol.
- Key Differences: The steric hindrance from tert-butyl groups improves thermal stability, while the cyclohexylamino group enhances lipophilicity. This derivative was synthesized in 93% yield, highlighting efficient multicomponent strategies .
3-Methyl-4-(1-methoxyimino-ethyl)phenol
- Structure: Methoxyimino-ethyl group at C4 instead of tetrazole.
- Key Differences: The methoxyimino group introduces a ketone-like functionality, altering reactivity toward electrophiles. This compound is synthesized via substitution reactions using 2'-methyl-4'-hydroxyacetophenone .
Pharmacological and Physicochemical Properties
- Lipophilicity: Tetrazole-containing phenols generally exhibit higher clogP values than non-tetrazole analogs, enhancing membrane permeability .
- Antipyretic/Antitubercular Activity: While specific data for this compound is lacking, structural analogs like 3-alkylthio-1,2,4-triazoles show notable antipyretic and antitubercular effects .
Preparation Methods
Direct Substitution Using Tetrazole Precursors
One common approach involves reacting a phenol derivative bearing an appropriate leaving group with tetrazole or its precursors under basic conditions.
-
- Base: Sodium hydroxide or potassium tert-butoxide to deprotonate the phenol.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Temperature: Elevated temperatures (80–125 °C) to facilitate nucleophilic substitution.
Example:
The reaction of 4-(1H-tetrazol-1-yl)phenol with methyl chloroacetate in the presence of a base produces methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate, a related compound, indicating the feasibility of phenol-tetrazole coupling under such conditions.
Multicomponent Reactions (Ugi-Tetrazole Reaction)
Advanced synthetic routes employ multicomponent reactions incorporating isocyanides, aldehydes, amines, and azide sources to build the tetrazole ring directly onto aromatic substrates.
-
- Use of specially designed isocyanides, such as 4-hydroxyl-3,5-di-tert butyl benzyl isocyanide, to facilitate tetrazole formation.
- Mild basic conditions optimized to cleave protecting groups and yield the free tetrazole.
- Reaction monitoring by color change and chromatographic techniques ensures completion.
Research Findings:
Studies demonstrated that strong bases like sodium hydroxide in DMSO or lithium hydroxide effectively promote deprotection steps and tetrazole formation, while milder bases such as DIPEA or triethylamine fail to achieve full conversion.
Tetrazole Ring Formation via Azide Addition to Nitriles
The synthesis of tetrazoles often involves the [3+2] cycloaddition of azide ions to nitrile groups.
-
- React aromatic nitriles with sodium azide and ammonium chloride in DMF at elevated temperatures (~125 °C) for several hours.
- Acidify and cool the reaction mixture to precipitate the tetrazole product.
- Purify by recrystallization.
Example:
The synthesis of 4-[10H-phenothiazin-10-yl(1H-tetrazol-5-yl)methyl]phenol was achieved by heating the nitrile precursor with sodium azide and ammonium chloride in DMF, yielding the tetrazole in 60% yield after acidification and crystallization.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydroxide, potassium tert-butoxide, lithium hydroxide | Strong bases favor phenol deprotonation and tetrazole ring formation |
| Solvent | DMSO, DMF, ethanol, acetonitrile | Polar aprotic solvents enhance nucleophilicity and solubility of reagents |
| Temperature | 80–130 °C | Elevated temperatures accelerate reaction rates |
| Reaction Time | 4–28 hours | Dependent on method; multicomponent reactions may require prolonged heating |
| Purification | Recrystallization, column chromatography | Ensures high purity of the final tetrazole-phenol product |
Industrial and Green Chemistry Considerations
Scale-up: Industrial production methods adapt these synthetic routes for large-scale synthesis, focusing on maximizing yield and purity while controlling reaction parameters such as temperature and concentration.
Green Chemistry: Efforts include using eco-friendly solvents, mild reaction conditions, and minimizing hazardous reagents to reduce environmental impact during production.
Summary of Key Research Findings
The reaction of phenol derivatives with tetrazole precursors under basic conditions is a reliable method to synthesize tetrazole-substituted phenols.
Multicomponent Ugi-tetrazole reactions provide an efficient route to construct tetrazole rings on aromatic systems, with reaction conditions optimized by choice of base and solvent.
Azide addition to nitriles in DMF is a classical and effective method for tetrazole ring formation, yielding moderate to good product yields after acid workup.
Q & A
Basic: What are the optimal synthetic routes for 3-methyl-4-(1H-tetrazol-1-yl)phenol, and how is purity validated?
Methodological Answer:
The compound is commonly synthesized via diazonium salt coupling reactions or multicomponent reactions. For example, aryl-quinone derivatives can be prepared by reacting (1H-tetrazol-1-yl)arenediazonium salts with quinones under mild acidic conditions (yield: 32–95%) . Purity is validated using:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 317 [M+H]+ for quinone derivatives) .
- NMR Spectroscopy: Key signals include δ 9.92 (s, 1H, phenolic -OH) and δ 2.24 (s, 3H, methyl group) in DMSO-d₆ .
- Elemental Analysis: Match calculated and observed C, H, N percentages (e.g., C: 68.46% vs. 68.35%) .
Basic: Which spectroscopic techniques are critical for structural elucidation, and what diagnostic features should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR: Focus on aromatic protons (δ 7.0–8.2 ppm for tetrazole-substituted benzene) and carbons (δ 154–155 ppm for phenolic -C-OH) . For derivatives like 2,6-di-tert-butylphenol analogs, tert-butyl groups appear at δ 1.39 (s, 18H) .
- IR Spectroscopy: Detect O-H stretches (~3200 cm⁻¹) and tetrazole ring vibrations (~1600 cm⁻¹) .
- UV-Vis: Monitor π→π* transitions in aryl-quinone derivatives (λmax ~350 nm) .
Advanced: How can computational methods enhance understanding of electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, tetrazole rings exhibit high electron-withdrawing effects, stabilizing charge-transfer complexes .
- Molecular Docking: Study interactions with biological targets (e.g., enzymes) by optimizing hydrogen bonds between the phenolic -OH and active-site residues .
- Solvatochromic Analysis: Assess solvent polarity effects on UV-Vis shifts to infer solvation dynamics .
Advanced: How to resolve crystallographic challenges in structural determination of derivatives?
Methodological Answer:
- SHELX Software: Use SHELXL for refining high-resolution X-ray data. Key steps:
- High-Throughput Pipelines: Combine SHELXC/D/E for rapid phase determination in macromolecular complexes .
Advanced: How to address yield discrepancies in aryl-quinone synthesis?
Methodological Answer:
Yields vary due to:
- Reaction Conditions: Higher temperatures (>70°C) improve tetrazole activation but risk decomposition .
- Solvent Polarity: Polar aprotic solvents (DMF) enhance solubility of diazonium salts but may form side products .
- Catalysis: Acidic conditions (e.g., H₂SO₄) stabilize intermediates but require strict pH control .
Mitigation: Optimize via Design of Experiments (DoE), tracking yield vs. temperature/solvent/pH .
Basic: What functionalization strategies expand the compound’s utility in medicinal chemistry?
Methodological Answer:
- Mannich Reactions: Introduce aminoalkyl groups using formaldehyde and secondary amines (e.g., morpholine derivatives, 60–93% yield) .
- Electrophilic Substitution: Brominate the phenol ring for halogen bonding in drug design .
- Click Chemistry: Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for bioconjugation .
Advanced: How to minimize byproducts in multicomponent reactions involving tetrazole-phenol hybrids?
Methodological Answer:
- Catalyst Screening: Use Bleaching Earth Clay (pH 12.5) in PEG-400 to suppress side reactions (e.g., hydrolysis) .
- Real-Time Monitoring: Employ TLC or in-situ IR to detect intermediates and adjust stoichiometry .
- Purification: Isolate products via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) .
Advanced: What analytical strategies validate environmental sensing applications of tetrazole-phenol derivatives?
Methodological Answer:
- Electrochemical Sensors: Modify glassy carbon electrodes (GCEs) with this compound derivatives via phenol oxidation. Validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
